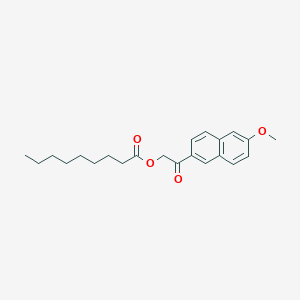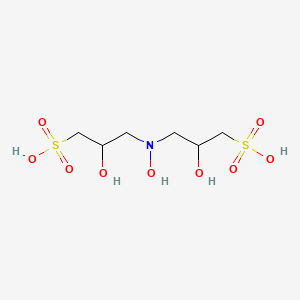
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group on the naphthalene ring and a nonanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)-2-oxoethanol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(6-hydroxynaphthalen-2-yl)-2-oxoethyl nonanoate.
Reduction: Formation of 2-(6-methoxynaphthalen-2-yl)-2-hydroxyethyl nonanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxynaphthalen-2-yl)propanoic acid
- 2-(6-Methoxynaphthalen-2-yl)ethanol
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-2-oxoethyl nonanoate is unique due to the presence of the nonanoate ester group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
140435-52-5 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[2-(6-methoxynaphthalen-2-yl)-2-oxoethyl] nonanoate |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-7-8-9-22(24)26-16-21(23)19-11-10-18-15-20(25-2)13-12-17(18)14-19/h10-15H,3-9,16H2,1-2H3 |
Clave InChI |
ZGELLKUGTITFKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)



dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)


